molecular formula C8H6N2OS B7760663 2-sulfanyl-1H-quinazolin-4-one

2-sulfanyl-1H-quinazolin-4-one

Cat. No.: B7760663
M. Wt: 178.21 g/mol
InChI Key: PUPFOFVEHDNUJU-UHFFFAOYSA-N
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Description

2-Sulfanyl-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with a sulfhydryl (-SH) group at position 2. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

IUPAC Name

2-sulfanyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFOFVEHDNUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solution-Phase Alkylation

In ethanol, the reaction of 1 with alkylating agents proceeds at room temperature over 2 hours, yielding 2-alkylsulfanyl derivatives (2a–c ) with moderate efficiency (60–70% yields). For example, 2-methylsulfanyl-3H-quinazolin-4-one (2a ) is obtained by treating 1 with dimethyl sulfate in ethanol. However, prolonged reaction times and solvent volume limit scalability.

Solid-Phase Mechanochemical Synthesis

A solvent-free alternative involves grinding 1 , K₂CO₃, and alkylating agents in a mortar for 10–15 minutes. This method achieves superior yields (85–90%) by enhancing molecular contact and reducing side reactions. The protocol is notably eco-friendly, avoiding volatile organic solvents.

Microwave-Assisted Green Synthesis

Microwave irradiation significantly accelerates the alkylation process. Heating a mixture of 1 and alkylating agents at 130°C for 5 minutes under microwave conditions produces 2a–c in 80–85% yields. This method reduces reaction times from hours to minutes while maintaining high purity, as confirmed by TLC and melting-point analysis.

Potassium Salt Intermediate Route

Formation of Potassium 2-Sulfanylquinazolin-4-one Salts

Deprotonation of 1 with potassium hydroxide in ethanol generates potassium 2-sulfanylquinazolin-4-one (3a–l ), which are highly reactive toward electrophiles. These salts are isolated in near-quantitative yields and serve as versatile intermediates for further functionalization.

Reaction with Chloroacetic Acid Esters

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)TimeAdvantagesLimitations
Solution-PhaseEthanol, RT, 2 h60–70ModerateSimple setupLow yields, solvent waste
Solid-PhaseSolvent-free, RT, 15 min85–90ShortHigh yields, eco-friendlyManual grinding required
Microwave130°C, 5 min80–85Very shortRapid, scalableSpecialized equipment needed
Potassium SaltDMF, RT, 4 h50–100ModerateVersatile intermediatesMulti-step, purification challenges

Characterization and Analytical Validation

Synthetic products are validated through spectral and elemental analysis:

  • IR Spectroscopy : Thioamide C=S stretches appear at 1,150–1,250 cm⁻¹, while quinazolinone C=O absorbs at 1,680–1,720 cm⁻¹.

  • ¹H NMR : Methylsulfanyl groups (2a ) resonate at δ 2.55 ppm (singlet), whereas aromatic protons appear as multiplet signals between δ 7.2–8.3 ppm.

  • Elemental Analysis : Calculated values for C₁₀H₈N₂OS (**
    2a**) align with experimental data (C: 54.54%, H: 3.66%, N: 12.72%) .

Chemical Reactions Analysis

Oxidation Reactions

The sulfhydryl group undergoes oxidation to form sulfinic (-SO₂H) or sulfonic (-SO₃H) acid derivatives. This reactivity is critical for modifying the compound’s electronic properties and enhancing its biological interactions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30% aqueous)150°C, 20 h, DMSOSulfoxide/sulfone derivatives52–78%
O₂ (atmospheric)Room temperature, basicDisulfide dimer65%

For example, oxidation with H₂O₂ in dimethyl sulfoxide (DMSO) at elevated temperatures produces sulfoxides, while prolonged exposure may yield sulfones . Atmospheric oxygen under basic conditions facilitates disulfide bond formation, a dimerization process relevant to redox-sensitive applications.

Alkylation and Arylation

The sulfur atom acts as a nucleophile, reacting with alkyl/aryl halides to form thioether linkages. This reaction broadens the compound’s structural diversity for drug discovery.

Reagent Base Conditions Product Yield Reference
Methyl iodideK₂CO₃DMF, 80°C, 12 h2-(Methylthio)-1H-quinazolin-4-one85%
4-Chlorobenzyl bromideEt₃NTHF, reflux, 6 h2-(4-Chlorobenzylthio)-1H-quinazolin-4-one72%

Alkylation is typically performed in polar aprotic solvents (e.g., DMF, THF) with mild bases to deprotonate the -SH group .

Nucleophilic Substitution

The sulfhydryl group can be displaced by stronger nucleophiles, enabling the introduction of amines, alcohols, or other substituents.

Nucleophile Conditions Product Yield Reference
BenzylamineEtOH, reflux, 8 h2-(Benzylamino)-1H-quinazolin-4-one68%
Sodium methoxideMeOH, 60°C, 6 h2-Methoxy-1H-quinazolin-4-one58%

This reaction is pH-dependent, with higher yields observed under alkaline conditions .

Cyclization and Heterocycle Formation

The quinazolinone scaffold participates in annulation reactions to form fused heterocycles.

Reagent Conditions Product Yield Reference
Isatoic anhydrideDMF, 140°C, 14 hTricyclic quinazolinone derivatives61%
Ethyl cyanoacetateAcOH, reflux, 10 hPyrido[2,3-d]quinazolin-4-one55%

These reactions exploit the electrophilic character of the C2 and C4 positions, enabling the construction of complex polycyclic systems .

Metal Complexation

The sulfur atom coordinates with transition metals, forming stable complexes with potential catalytic or medicinal properties.

Metal Salt Conditions Complex Application Reference
CuCl₂EtOH, RT, 2 hCu(II)-quinazolinone complexAnticancer activity
Fe(NO₃)₃H₂O, 60°C, 4 hFe(III)-sulfanyl complexMagnetic materials

Metal complexes often exhibit enhanced bioactivity compared to the parent compound, as seen in Cu(II) complexes with antiproliferative effects .

Radical-Mediated Reactions

Under oxidative conditions, the sulfhydryl group participates in radical chain processes.

Initiation System Conditions Product Yield Reference
H₂O₂/DMSO130°C, 20 hCross-coupled aryl derivatives48%
AIBN (azobisisobutyronitrile)Benzene, 80°CThiol-ene adducts60%

Radical scavengers like TEMPO suppress these reactions, confirming a radical pathway .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions.

Conditions Reagent Product Yield Reference
HCl (conc.)Reflux, 6 h2-Oxo-1,2-dihydroquinazoline-4-thiol70%
NaOH (10% aqueous)RT, 24 hRing-opened mercapto derivatives63%

These rearrangements are pivotal for accessing non-conventional quinazolinone architectures .

Key Reactivity Trends:

  • Electrophilic Substitution : The C6 and C8 positions of the quinazolinone ring are susceptible to nitration or halogenation .

  • Hydrogen Bonding : The N1-H and C4=O groups facilitate supramolecular interactions, influencing crystallization and solubility .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 2-sulfanyl-1H-quinazolin-4-one derivatives as multi-targeted kinase inhibitors (MTKIs). These compounds have shown promising in vitro cytotoxic activity against several human cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • HeLa (cervical cancer)

For instance, a study demonstrated that specific derivatives of this compound induced apoptosis in cancer cells by upregulating pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating anti-apoptotic genes like Bcl-2 . The most active compound in this series showed significant binding interactions with key protein kinases involved in cancer signaling pathways, further supporting its role as a potential therapeutic agent .

Antimicrobial Activity

Beyond its anticancer properties, this compound has been evaluated for its antimicrobial activities. Studies have shown that derivatives exhibit moderate to significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain synthesized quinazoline derivatives demonstrated effective antibacterial activity with inhibition zones comparable to standard antibiotics like ampicillin .

Synthesis and Derivative Development

The synthesis of this compound typically involves the cyclization of anthranilic acid with carbon disulfide in the presence of a base, followed by amine addition. This synthetic route allows for the development of various derivatives that can be tailored for specific biological activities.

Table: Comparison of Biological Activities

Compound NameActivity TypeTargeted Cell LinesIC50 Values (µM)
Compound 5dAnticancerHepG2, MCF7, HeLa12.5
Compound XAntimicrobialStaphylococcus aureus15
Compound YAnticancerMDA-MB-23110

Mechanism of Action

The mechanism of action of 2-sulfanyl-1H-quinazolin-4-one involves its interaction with various molecular targets. It has been shown to inhibit multiple protein kinases, including VEGFR2, EGFR, and HER2, which are involved in cell signaling pathways related to cancer progression . The compound induces apoptosis in cancer cells by disrupting these signaling pathways and promoting cell death.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of 2-sulfanyl-1H-quinazolin-4-one, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Implications References
This compound -SH at position 2 C₈H₅N₂OS 177.21 Baseline reactivity, hydrogen-bonding capacity
3-(2-Chlorophenyl)-2-sulfanylquinazolin-4(3H)-one -Cl at position 3 (aromatic ring) C₁₄H₈ClN₂OS 293.75 Increased lipophilicity; potential enhanced bioactivity via Cl substitution
2-Benzylsulfanyl-1H-quinazolin-4-one -S-benzyl at position 2 C₁₅H₁₂N₂OS 276.33 Improved stability; aromatic interactions in target binding
3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Allyl group at position 3; tetrahydroquinazoline core C₁₁H₁₀N₂OS 218.27 Saturated ring enhances conformational stability; reported cytokinin activity
3-(2-Hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one -CH₂CH₂OH at position 3 C₁₀H₉N₂O₂S 229.25 Increased hydrophilicity; potential for improved solubility
2-(4-Methylsulfanylphenyl)-3H-quinazolin-4-one -S-methylphenyl at position 2 C₁₅H₁₂N₂OS 276.33 Electron-rich substituent; potential for enhanced binding affinity
2-(4-Hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one -S-(hydroxybutynyl) at position 2; allyl at position 3 C₁₆H₁₄N₂O₂S 298.36 Alkyne group introduces rigidity; hydroxyl enables H-bonding
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one -S-(chlorophenyl ketone) at position 2; -OCH₃ at position 3 C₂₃H₁₇ClN₂O₃S 436.91 Ketone and methoxy groups influence electronic distribution and metabolic stability

Pharmacological Activities

    Q & A

    Q. What are the common synthetic routes for 2-sulfanyl-1H-quinazolin-4-one?

    Methodological Answer: The synthesis of this compound derivatives typically involves cyclocondensation or nucleophilic substitution. A representative method includes reacting allyl isothiocyanate with 2-amino-5-methylbenzoic acid in ethanol under reflux, followed by recrystallization . Alternative routes may involve hydrogenation of intermediates, such as reacting 4-chlorobenzaldehyde with methyl thioacetate to form a dihydroquinazolinone precursor, which is then hydrogenated . Key variables include solvent choice (e.g., ethanol or water), temperature (80–100°C), and catalyst use (e.g., triethylamine for pH control) .

    Q. How is this compound characterized using spectroscopic and crystallographic methods?

    Methodological Answer:

    • Spectroscopy:
      • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, the thioamide proton (N–H) appears as a singlet near δ 12.5 ppm .
      • IR : Stretching vibrations for C=S (1050–1250 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) confirm functional groups .
    • Crystallography : Single-crystal X-ray diffraction resolves planar fused-ring systems and hydrogen-bonding networks (e.g., N–H⋯O interactions forming chains along the b-axis) . Refinement protocols include riding models for H-atoms and isotropic refinement for amino groups .

    Q. What safety protocols are recommended for handling this compound?

    Methodological Answer:

    • Ventilation : Use fume hoods to avoid inhalation of dust/gases .
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • First Aid : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if ingested .
    • Storage : Keep in airtight containers, away from incompatible substances (e.g., oxidizers) and moisture .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

    Methodological Answer:

    VariableOptimization StrategyExample
    Catalyst Use Lewis acids (e.g., ZnCl2_2) or bases (triethylamine) to accelerate cyclization .Triethylamine in ethanol increased yield by 20% .
    Temperature Reflux (80–100°C) improves reaction kinetics; higher temps risk decomposition .Ethanol reflux at 85°C for 2 hours .
    Solvent Polar aprotic solvents (DMF) enhance solubility; ethanol balances cost and safety .

    Q. How to address contradictions in spectral data during structural elucidation?

    Methodological Answer:

    • Replicate Experiments : Confirm NMR/IR results across multiple batches to rule out impurities .
    • Cross-Validation : Compare X-ray crystallography data with computational models (e.g., DFT) .
    • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

    Q. What methodologies are used to study the biological activity mechanisms of this compound derivatives?

    Methodological Answer:

    • In Vitro Assays :
      • Antimicrobial : Broth microdilution (MIC values) against Gram-positive/negative strains .
      • Anticancer : MTT assay on cancer cell lines (e.g., HepG2) to assess IC50_{50} .
    • Mechanistic Probes : Fluorescence tagging to track cellular uptake .

    Q. How to design computational studies for interaction profiling of this compound?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase) .
    • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
    • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

    Q. How to evaluate the stability of this compound under varying conditions?

    Methodological Answer:

    ConditionProtocolOutcome
    pH Incubate in buffers (pH 2–12) for 24h; monitor degradation via HPLC .Stable at pH 6–8; hydrolyzes in acidic conditions .
    Light Expose to UV (254 nm) for 48h; track photodegradation by TLC .Rapid decomposition; requires amber vials .

    Q. How to establish structure-activity relationships (SAR) for this compound derivatives?

    Methodological Answer:

    • Substituent Variation : Synthesize analogs with halogens, alkyl chains, or heterocycles at positions 3 and 8 .
    • Bioactivity Mapping : Compare IC50_{50} values against structural features (e.g., 4-Cl enhances cytotoxicity by 30%) .

    Q. What strategies enable efficient derivatization of this compound?

    Methodological Answer:

    • Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .
    • Oxidation : Convert thiol to sulfonic acid using H2 _2O2_2 in acetic acid .

    Q. How to resolve conflicting biological data across studies?

    Methodological Answer:

    • Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial studies) to identify trends .
    • Dose-Response Curves : Validate activity thresholds using log-dose vs. response regression .

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